molecular formula C8H5ClO4S3 B2463372 5-Methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride CAS No. 129949-97-9

5-Methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride

Cat. No. B2463372
M. Wt: 296.75
InChI Key: XZFRMRQFVOPBHA-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions, such as the Gewald and Paal–Knorr reactions mentioned above .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary greatly depending on their specific structure. For example, 5-(Phenylsulfonyl)thiophene-2-sulfonylchloride is a solid with a molecular weight of 196.68 .

Scientific Research Applications

Ocular Hypotensive Activity

5-Methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride derivatives have been studied for their potential in treating glaucoma. These compounds, particularly those with 5-substituents, show topical ocular hypotensive activity. Such activity is linked to their ability to inhibit carbonic anhydrase and their optimized water solubility and pKa to minimize pigment binding in the iris (Prugh et al., 1991).

Cyclization Studies

The compound has been a subject of study in cyclization reactions. Specifically, its derivatives have been analyzed in various solvents at different temperatures, contributing to a better understanding of the electrocyclic mechanism characterized by a late transition state (Noto, Rainieri, & Arnone, 1989).

Antimicrobial Applications

Derivatives of 5-Methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride have been synthesized and evaluated for antimicrobial properties. These compounds demonstrated significant biofilm reduction capacity against marine bacteria, showing potential as antimicrobial agents (Benneche et al., 2011).

Antimycobacterial Activity

Novel derivatives of this compound have been synthesized and tested for their antimycobacterial activity. These compounds, particularly those synthesized under specific conditions, showed significant activity against Mycobacterium tuberculosis, indicating potential as antimycobacterial agents (Balamurugan et al., 2009).

Safety And Hazards

Thiophene derivatives can pose various safety hazards. For example, 5-(Phenylsulfonyl)thiophene-2-sulfonylchloride can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Thiophene derivatives are a promising area of research due to their wide range of potential applications. Future research may focus on developing new synthesis methods, exploring their potential uses in various fields, and studying their mechanisms of action .

properties

IUPAC Name

methyl 5-chlorosulfonylthieno[2,3-b]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO4S3/c1-13-7(10)5-2-4-3-6(16(9,11)12)15-8(4)14-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFRMRQFVOPBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)SC(=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride

Synthesis routes and methods

Procedure details

Crystals of phosphorus pentachloride (9.80 g., 47.1 mmoles) were added in portions to chlorosulfonic acid (9 ml., 15.4 g., 132 mmoles) in an inert atmosphere. The solution was stirred for 15 minutes. To this solution small portions of methyl thieno[2,3-b]thiophene-2-carboxylate (8.49 g., 42.8 mmoles) were slowly added, allowing for subsiding of effervescence between additions. After the addition was complete, the solution was stirred in an inert atmosphere for 25 minutes. The resulting solution was poured carefully onto ice-water. The resulting mixture was triturated and the off-white crystals were collected and washed with water and dried in vacuo over phosphorus pentoxide to give 11.58 g of 5-methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride. This was used in the next step without purification.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
8.49 g
Type
reactant
Reaction Step Two

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